molecular formula C6H12N2O B13300617 3-Methylpyrrolidine-2-carboxamide

3-Methylpyrrolidine-2-carboxamide

Cat. No.: B13300617
M. Wt: 128.17 g/mol
InChI Key: RFLGWFGOCUFPEZ-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a five-membered pyrrolidine ring with a methyl group at the third position and a carboxamide group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyrrolidine with phosgene or its derivatives to introduce the carboxamide group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the catalytic amidation of 3-methylpyrrolidine with carboxylic acid derivatives under controlled conditions. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Methylpyrrolidine-2-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the methyl and carboxamide groups.

    N-Methylpyrrolidine: Similar to 3-Methylpyrrolidine-2-carboxamide but without the carboxamide group.

    Pyrrolidine-2-carboxamide: Lacks the methyl group at the third position.

Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O/c1-4-2-3-8-5(4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)

InChI Key

RFLGWFGOCUFPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC1C(=O)N

Origin of Product

United States

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